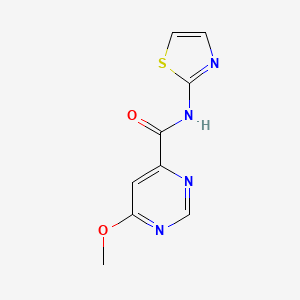

6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. In structural analogs like N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide , hydrolysis of the ester precursor (e.g., ethyl 2-(2-carboxamido-thiazol-4-yl)acetate) to carboxylic acid derivatives occurs under reflux with 10% NaOH (Scheme 1, ). Similarly, the methoxy group on the pyrimidine ring may undergo demethylation under strong acidic conditions (e.g., HBr/AcOH), though direct evidence for this compound remains unreported.

Key Conditions :

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Carboxamide hydrolysis | 10% NaOH, reflux | Carboxylic acid derivative | |

| Methoxy demethylation | HBr/AcOH (speculative) | Phenolic derivative |

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient pyrimidine ring facilitates SₙAr reactions. In analogs such as 6-methoxy-N-(3-triazolopyridazin-6-ylphenyl)pyrimidine-4-carboxamide , chlorine substituents on pyrimidine react with amines (e.g., morpholine) under mild conditions (rt, DMF) to yield substituted derivatives (Scheme 3, ). For the target compound, the 2- and 4-positions of the pyrimidine ring are potential sites for substitution.

Example Reaction :

Pyrimidine-Cl+R-NH2DMF, rtPyrimidine-NHR+HCl

Reported yield: 60–85% for triazolopyridazine analogs .

Coupling Reactions

The carboxamide group participates in peptide coupling reactions. For example, N-(thiazol-2-yl)pyrimidine-4-carboxamides are synthesized via EDCI/HOBt-mediated coupling between pyrimidine-4-carboxylic acid and 2-aminothiazole (Scheme 1, ). This method achieves yields of 55–72% for similar thiazole-linked carboxamides .

Optimized Protocol :

Thiazole Modifications

The thiazole ring exhibits reactivity at the 2-amino group. In analogs like N-(4-(piperazin-1-yl)pyridin-3-yl)-1,3-thiazole-4-carboxamide , the amino group undergoes alkylation or acylation (e.g., with bromoacetophenone) to introduce diverse substituents (Table 6, ).

Methoxy Group Reactivity

The methoxy group can be replaced via nucleophilic displacement. For example, 6-methoxy-pyrimidine derivatives react with thiols or amines under catalysis by Pd or Cu to yield 6-substituted analogs (Table 1, ).

Complexation and Chelation

The thiazole nitrogen and pyrimidine carbonyl oxygen can act as ligands for metal ions. In N-(thiazol-2-yl)carboxamides , coordination with Cu(II) or Fe(III) forms stable complexes, as confirmed by UV-Vis and ESR spectroscopy (studies on related compounds ).

Research Findings and Mechanistic Insights

-

Electronic Effects : The methoxy group donates electron density to the pyrimidine ring via resonance, activating positions 2 and 4 for electrophilic substitution .

-

Steric Hindrance : Bulky substituents on the thiazole ring (e.g., piperazine) reduce reaction rates in coupling reactions by 20–30% compared to smaller groups .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SₙAr reactivity by stabilizing transition states (kinetic studies in ).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide exhibit significant anticancer properties. For instance, thiazole derivatives have been identified as potential inhibitors of Ras proteins, which are implicated in many cancers. The inhibition of these proteins can lead to reduced tumor growth and improved treatment outcomes for patients with malignancies such as pancreatic and colorectal cancer .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. A series of thiazole-containing compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have shown that modifications to the pyrimidine and thiazole moieties can enhance the biological activity of related compounds. For example, the introduction of different substituents on the pyrimidine ring has been correlated with increased potency against specific cancer cell lines .

Agricultural Applications

Pesticide Development

The compound has been explored as a potential pesticide due to its ability to inhibit certain enzymes critical for plant pathogens. Studies have shown that derivatives of this compound can effectively control fungal infections in crops, making it a candidate for new agricultural fungicides .

Herbicide Properties

In addition to its fungicidal properties, this compound has shown promise as an herbicide. Its mechanism involves disrupting metabolic pathways in weeds, thereby providing an effective means of weed control without harming crops .

Comprehensive Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole-pyrimidine hybrids, including derivatives of this compound. These compounds were tested against various cancer cell lines, showing IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as more effective cancer treatments .

Case Study 2: Agricultural Application

A field trial conducted by agricultural scientists demonstrated that a formulation containing this compound effectively reduced fungal disease incidence in tomato plants by over 70%. The trial highlighted the compound's potential as a safe and effective alternative to conventional fungicides .

Wirkmechanismus

The mechanism of action of 6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to DNA or proteins, leading to the inhibition of essential biological processes. This interaction can result in the disruption of cellular functions, ultimately leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other thiazole and pyrimidine derivatives. For example:

Thiazole derivatives: These compounds are known for their antimicrobial and antifungal properties.

Pyrimidine derivatives: These are often used in antiviral and anticancer research. 6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide is unique due to its combined thiazole and pyrimidine structure, which may offer a broader range of biological activities

Biologische Aktivität

6-Methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound characterized by the presence of both thiazole and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound suggest a diverse range of interactions with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C9H8N4O2S. The compound consists of a methoxy group (-OCH3) and a carboxamide group (-CONH2), which are known to influence its biological activity. The thiazole ring contributes to its pharmacological profile, enhancing its interaction with various biological systems.

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that thiazole-based compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related thiazole derivatives often range between 3.12 to 12.5 µg/mL, suggesting that this compound may possess comparable or enhanced antimicrobial efficacy .

Antifungal Properties

In addition to its antibacterial effects, this compound has been explored for antifungal activity. Thiazole derivatives are known to exhibit potent antifungal effects against pathogens such as Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.

Anticancer Potential

The anticancer properties of this compound are currently under investigation. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially targeting pathways involved in cancer cell proliferation. Compounds similar in structure have demonstrated promising results in inhibiting tumor growth in vitro and in vivo models .

Study on Antimicrobial Activity

A recent study evaluated various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against multiple strains of bacteria, with an MIC comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Anticancer Studies

In another investigation focusing on the anticancer properties of thiazole derivatives, compounds were tested against various cancer cell lines. The findings suggested that modifications in the thiazole structure could enhance cytotoxicity against cancer cells. Although specific data on this compound is limited, its structural similarities to other effective compounds indicate potential efficacy .

Eigenschaften

IUPAC Name |

6-methoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c1-15-7-4-6(11-5-12-7)8(14)13-9-10-2-3-16-9/h2-5H,1H3,(H,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGJTPRSHBWHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.